molecular formula C18H20N2O3S B5794303 N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide

N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide

Cat. No. B5794303
M. Wt: 344.4 g/mol
InChI Key: PMYMOEHVIMJCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide, also known as EPCCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In

Mechanism of Action

N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide exerts its anticancer effects by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. By disrupting the microtubule network, N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide prevents the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In addition to its anticancer effects, N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide is highly reactive and can be challenging to handle, which can pose a risk to researchers. It also has limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for further research on N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the optimization of the synthesis method to reduce costs and increase yields. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide and its potential applications in other fields of research, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide involves the reaction between 3,5-dimethoxybenzoic acid and 4-ethylaniline, followed by the reaction with carbon disulfide and thionyl chloride. The resulting product is then treated with ammonia to obtain N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide. This method has been optimized to achieve high yields and purity.

Scientific Research Applications

N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications is in the development of new drugs for the treatment of cancer. N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-12-5-7-14(8-6-12)19-18(24)20-17(21)13-9-15(22-2)11-16(10-13)23-3/h5-11H,4H2,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYMOEHVIMJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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